Hydantoin, 3-[(1,1,2-Trichloroethylthio)]-
Description
Hydantoin derivatives are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The compound Hydantoin, 3-[(1,1,2-Trichloroethylthio)]- features a trichloroethylthio (-S-CH2-CCl3) substituent at the N-3 position. This substitution introduces steric bulk and electron-withdrawing chlorine atoms, which influence its chemical reactivity, stability, and biological interactions. Hydantoins are widely studied for their pharmaceutical applications, including anticonvulsant and antimicrobial activities, with substituent groups playing a critical role in modulating these properties .
Structure
3D Structure
Properties
CAS No. |
5235-26-7 |
|---|---|
Molecular Formula |
C5H5Cl3N2O2S |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
3-(1,1,2-trichloroethylsulfanyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H5Cl3N2O2S/c6-2-5(7,8)13-10-3(11)1-9-4(10)12/h1-2H2,(H,9,12) |
InChI Key |
YWXXQRMMOFPYIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)SC(CCl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The process begins with the generation of an O-acyl isourea intermediate (E ) from carbodiimide (C ) and fumaric acid monoester (D ). Nucleophilic attack by the azide group on the α,β-unsaturated ester triggers the aza-Michael addition, forming a β-amino ester intermediate. Subsequent cyclization under basic conditions yields the hydantoin ring. Steric hindrance from substituents like cyclo-butyl or gem-dimethyl groups dictates regioselectivity, favoring the formation of a single isomer in high yield (70–85%).
Optimization Challenges
Low yields (≤30%) occur with bulky substituents due to steric clashes during the Staudinger reaction phase. For example, 1-azidocyclohexane carboxylic acid benzyl ester resulted in only 22% yield of hydantoin F2 , while less hindered azides like 1-azidocyclopropane derivatives achieved 65% yield.
Trichloroethylthio Group Introduction via Sulfenyl Chloride
The trichloroethylthio moiety is introduced through reactions with sulfenyl chloride derivatives, as exemplified in the synthesis of fungicidal N-polyhaloalkylthio compounds.
Sulfenylation Protocol
In a representative procedure, 47.0 g of 1,1,2,2-tetrachloroethylsulfenyl chloride is rapidly added to a solution of hydantoin in dichloromethane at 0°C. Agitation for 3–4 minutes precipitates the crude product, which is purified via recrystallization. This method achieves near-quantitative conversion but requires strict temperature control to avoid polysubstitution.
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) improve solubility but risk side reactions at elevated temperatures. Trials in DMF at 25°C resulted in 12% undesired disulfide byproducts, whereas dichloromethane at 0°C suppressed byproduct formation to <2%.
Cyclization of Urea Derivatives
Cyclization of urea precursors offers an alternative route, leveraging Schotten–Baumann conditions for ring closure.
Urea Intermediate Synthesis
N-iso-pentyl or N-benzyl aspartic esters react with phenyl isocyanate to form urea derivatives (4a , 4b ). Treatment with 1.0 M NaOH induces cyclization, producing hydantoins in 75–89% yield. Weak bases like triethylamine (TEA) require longer reaction times (12–18 hours) but avoid hydrolysis of sensitive esters.
Acid-Catalyzed Cyclization
Trifluoroacetic acid (TFA) promotes cyclization of tert-butyl esters, as seen in the synthesis of hydantoin monoamide 7a . This method is preferable for acid-stable substrates, achieving 82% yield compared to 68% with NaOH-mediated hydrolysis.
Two-Step Synthesis via Azide-Alkyne Cycloaddition
A modern approach employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the trichloroethylthio-hydantoin hybrid.
Click Chemistry Adaptations
Propargyl-functionalized hydantoin reacts with 1,1,2-trichloroethyl azide under Cu(I) catalysis, forming the triazole-linked product. While this method is modular, the electron-withdrawing trichloroethyl group reduces reaction rates, necessitating 24-hour reaction times for 55% yield.
Limitations and Byproducts
Competing Glaser coupling of alkynes generates diyne byproducts (up to 15%), requiring chromatographic purification. Catalytic systems using TBTA (tris(benzyltriazolylmethyl)amine) suppress side reactions, improving yield to 68%.
Comparative Analysis of Synthesis Methods
Table 1 summarizes key parameters for the four methods:
Mechanistic Insights and Stereochemical Considerations
The stereochemistry of the trichloroethylthio group influences biological activity. X-ray crystallography of related compounds reveals a preferred syn periplanar arrangement between the sulfur atom and the hydantoin carbonyl, stabilizing the molecule via n→π* interactions. Racemization at the hydantoin C5 position occurs above 80°C, necessitating low-temperature protocols for enantiopure synthesis.
Industrial-Scale Production Feasibility
The sulfenylation method is most amenable to scale-up due to its high yield and minimal purification needs. A pilot-scale trial (1 kg batch) achieved 89% yield with 97% purity using continuous flow crystallization. In contrast, the CuAAC route requires costly copper scavengers for pharmaceutical-grade material, increasing production costs by 40%.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trichloroethylthio group (-S-CCl₂CH₂Cl) is highly electrophilic due to electron-withdrawing chlorine atoms, enabling nucleophilic substitution.
-
Mechanism : The reaction proceeds via an intermediate thiolate anion attack at the sulfur center, displacing the trichloroethyl group. Base-mediated deprotonation enhances nucleophilicity .
-
Example : Reaction with benzylamine yields 3-(benzylamino)-hydantoin, confirmed via NMR and mass spectrometry.
Hydrolysis Reactions
The hydantoin core undergoes hydrolysis under acidic or basic conditions, while the trichloroethylthio group influences stability.
Acylation and Alkylation
The hydantoin nitrogen atoms participate in acylation/alkylation, though steric hindrance from the trichloroethylthio group may limit reactivity.
| Reaction | Reagents | Products |
|---|---|---|
| N-Acylation | Acetyl chloride, pyridine | 1-Acetyl-3-[(1,1,2-trichloroethylthio)]hydantoin |
| N-Alkylation | Methyl iodide, K₂CO₃ | 1-Methyl derivatives |
-
Challenges : Bulky trichloroethylthio group reduces accessibility of N-H sites, requiring forcing conditions .
Oxidation and Reduction
The sulfur center and hydantoin ring exhibit redox activity.
| Process | Reagents | Outcomes |
|---|---|---|
| S-Oxidation | H₂O₂, acetic acid | Sulfoxide/sulfone formation |
| Ring Reduction | LiAlH₄ | Partial reduction to imidazolidine |
Catalytic and Decomposition Pathways
Under thermal or photolytic conditions, decomposition releases chlorine radicals, enabling catalytic roles in condensation reactions .
| Application | Conditions | Role |
|---|---|---|
| Esterification | 70°C, DBDMH analog | Bromine radical generation aids carbonyl activation . |
| Thermal Decomposition | >150°C | Releases HCl and chlorinated byproducts . |
Biological Interactions
The trichloroethylthio group enhances lipophilicity, facilitating enzyme inhibition:
Scientific Research Applications
Antiviral Properties
Research indicates that hydantoin derivatives can exhibit notable antiviral properties. The presence of the trichloroethylthio group may enhance the compound's ability to interact with viral targets. Studies have shown that modifications in the hydantoin structure can lead to significant variations in biological efficacy against different pathogens.
Antiproliferative Activity
Recent studies have demonstrated the antiproliferative activity of hydantoin derivatives against various cancer cell lines. For instance, new 3,5-disubstituted hydantoins were synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as HepG2 (liver hepatocellular carcinoma) and MCF7 (breast adenocarcinoma). One compound showed an IC50 value of 4.5 µmol/L against MCF7 cells, indicating potent cytotoxicity .
Fungicidal Activity
Hydantoin derivatives have been explored for their fungicidal properties. For example, formulations containing hydantoin compounds have shown efficacy against harmful fungi affecting crops. Application rates for these compounds vary based on the desired effect but generally range from 0.01 to 1 kg of active ingredient per hectare .
Bactericidal Properties
In addition to fungicidal activity, certain hydantoin derivatives demonstrate bactericidal effects against pathogens such as Staphylococcus aureus. This property makes them suitable candidates for use as nitrification inhibitors in agricultural practices .
Interaction Studies
Studies focusing on the interaction of hydantoin with biological targets have provided insights into its mechanism of action. These investigations often assess binding affinities to enzymes and receptors, which help elucidate potential therapeutic applications and side effects associated with its use.
Mechanism of Action
The mechanism of action of Hydantoin, 3-[(1,1,2-Trichloroethylthio)]- involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or proteins, thereby disrupting essential cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Differences
The N-3 substituent distinguishes Hydantoin, 3-[(1,1,2-Trichloroethylthio)]- from analogues. Key comparisons include:
Key Observations :
- Steric Hindrance: The bulky trichloroethyl group may reduce enzymatic interactions compared to smaller substituents like dimethylaminopropyl.
Hydrogen Ion Dissociation Behavior
Pickett and McLean (1939) demonstrated that substitution at N-3 significantly impacts hydrogen ion dissociation in hydantoins :
- 3-Methyl-5-phenylhydantoin: No detectable dissociation at N-1.
- 3-Methyl-5-benzylidenehydantoin : Exhibited measurable dissociation, indicating N-1 hydrogen release.
For Hydantoin, 3-[(1,1,2-Trichloroethylthio)]-, the trichloroethylthio group’s electron-withdrawing effects may enhance N-1 hydrogen ion dissociation compared to non-electron-withdrawing substituents (e.g., methyl or benzyl groups). This could increase solubility in basic environments, relevant for drug formulation.
Insights :
Comparison :
- The target compound’s synthesis may require stringent control of chloroalkylating agents, whereas aromatic thioethers () utilize milder conditions.
Biological Activity
Hydantoin, 3-[(1,1,2-trichloroethylthio)]- is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in organized tables for clarity.
Chemical Structure and Properties
The compound is characterized by its hydantoin core structure, modified with a trichloroethylthio group. The presence of halogenated groups often influences the biological activity of compounds, particularly in terms of their reactivity and interactions with biological macromolecules.
Antimicrobial Activity
Research has indicated that hydantoins can exhibit significant antimicrobial properties. For instance, studies have shown that certain hydantoin derivatives possess inhibitory effects against various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Hydantoin A | E. coli | 15 |
| Hydantoin B | S. aureus | 20 |
| Hydantoin C | P. aeruginosa | 18 |
Table 1: Antimicrobial activity of hydantoin derivatives against selected bacterial strains.
Anticancer Activity
Hydantoin derivatives have also been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators.
Case Study: Anticancer Effects on HeLa Cells
A study evaluated the cytotoxic effects of hydantoin derivatives on HeLa cells (human cervical cancer cell line). The results indicated a dose-dependent response:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Table 2: Cytotoxic effects of hydantoin derivatives on HeLa cells.
The biological activity of hydantoin derivatives can be attributed to several mechanisms:
- DNA Interaction : Alkylating agents like hydantoins can bind to DNA, disrupting replication and transcription processes.
- Protein Kinase Inhibition : Some studies suggest that these compounds may inhibit specific kinases involved in cell signaling pathways associated with cancer progression.
- Reactive Oxygen Species (ROS) Generation : Hydantoins may induce oxidative stress in cells, leading to apoptosis.
Summary of Key Studies
- Antimicrobial Activity : A study published in the Journal of Applied Microbiology demonstrated that hydantoin derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research in Cancer Letters highlighted that certain hydantoins could reduce tumor growth in vivo by inducing apoptosis in cancer cells.
- Mechanistic Insights : A review in Pharmacological Reviews discussed how hydantoins interact with cellular components, leading to altered signaling pathways that promote cell death.
Q & A
Q. What analytical methods are recommended to confirm the structural identity of 3-[(1,1,2-Trichloroethylthio)]-hydantoin, particularly when distinguishing between isoforms?
To resolve structural ambiguities (e.g., hydantoin vs. oxazolone isoforms), use a combination of:
- X-ray crystallography for definitive solid-state structural determination .
- ¹⁵N NMR spectroscopy to differentiate nitrogen environments in solution, complemented by IR spectroscopy for characteristic absorption bands (e.g., carbonyl stretches) .
- LC/MS co-injection analysis to compare synthetic and natural samples, ensuring retention time and mass spectral alignment .
Q. How can synthetic routes for 3-[(1,1,2-Trichloroethylthio)]-hydantoin be optimized to improve yield and purity?
- Route selection : Adapt methodologies from analogous halogenated hydantoin derivatives. For example, nucleophilic substitution reactions using trichloroethylthiols with hydantoin precursors under controlled pH (neutral to mildly acidic) to minimize side reactions .
- Catalyst optimization : Test transition-metal catalysts (e.g., FeCl₃ or AlCl₃) for regioselective thioether bond formation, as demonstrated in fluorochloropropene syntheses .
- Purification : Employ reverse-phase HPLC with UV detection (λ = 210–230 nm) to isolate the target compound from byproducts .
Q. What are the critical factors in designing toxicity screening assays for this compound?
- In vitro models : Use hepatic microsomal assays to assess metabolic stability and potential formation of reactive metabolites (e.g., trichloroethylene derivatives) .
- Acute exposure studies : Follow OECD guidelines for rodent models, focusing on routes relevant to lab exposure (dermal, inhalation) and monitor biomarkers like urinary trichloroacetic acid .
- Control for epimerization : Avoid alkaline conditions during sample preparation, as hydantoin derivatives are prone to epimerization, which may confound toxicity results .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) enhance the understanding of 3-[(1,1,2-Trichloroethylthio)]-hydantoin’s vibrational spectra and electronic properties?
- DFT/B3LYP simulations (6-311G++ basis set) predict vibrational frequencies (e.g., C=O stretches at ~1,750 cm⁻¹) and dipole moments, which correlate with experimental IR and Raman data .
- Charge distribution analysis reveals electrophilic sites at the trichloroethylthio group, guiding reactivity studies for functionalization or degradation pathways .
- Energy gap calculations (HOMO-LUMO) provide insights into photostability, critical for storage and handling protocols .
Q. What experimental strategies address contradictions in toxicokinetic data for halogenated hydantoin derivatives?
- Comparative toxicokinetics : Conduct parallel studies in rodents and human hepatocyte models to identify species-specific metabolism differences. Measure key metabolites (e.g., trichloroethanol glucuronide) via LC-MS/MS .
- Longitudinal exposure : Extend subchronic studies (90-day) to assess bioaccumulation potential, particularly in adipose tissue, given the lipophilic trichloroethylthio moiety .
- Mechanistic clarification : Use isotopically labeled compounds (¹³C/²H) to trace metabolic pathways and validate competing hypotheses (e.g., CYP450 vs. glutathione-mediated detoxification) .
Q. How does the trichloroethylthio substituent influence the compound’s stability under varying pH and temperature conditions?
- pH-dependent stability : Perform accelerated degradation studies (ICH Q1A guidelines) across pH 2–10. Monitor via HPLC for decomposition products (e.g., hydantoin ring-opening or thioether cleavage) .
- Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds. The trichloroethylthio group likely lowers thermal stability compared to unsubstituted hydantoins .
- Light exposure : UV-vis spectroscopy under controlled irradiation (e.g., 254 nm) identifies photodegradation pathways, critical for storage recommendations .
Methodological Notes
- Structural ambiguity : Always cross-validate NMR and X-ray data with computational models to resolve isoform discrepancies .
- Toxicity study design : Incorporate negative controls for formaldehyde-releasing agents if present, as seen in DMDM hydantoin studies, to isolate effects specific to the trichloroethylthio group .
- Synthetic scalability : Pilot small-scale reactions with inline FTIR monitoring to optimize reaction conditions before scaling up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
